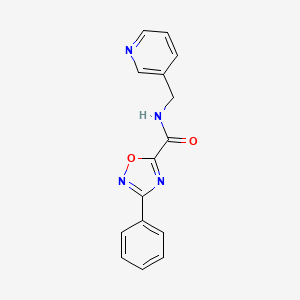![molecular formula C17H27N3O3 B5331263 N-[2-(4-ethylmorpholin-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5331263.png)
N-[2-(4-ethylmorpholin-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-ethylmorpholin-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea, also known as EMD 1214063, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. EMD 1214063 is a kinase inhibitor that targets the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth, differentiation, and survival.
作用機序
N-[2-(4-ethylmorpholin-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea 1214063 targets the MAPK pathway, which is involved in cell growth, differentiation, and survival. Specifically, the compound inhibits the activity of the extracellular signal-regulated kinase (ERK) 1/2, which is a downstream effector of the MAPK pathway. By inhibiting ERK1/2 activity, N-[2-(4-ethylmorpholin-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea 1214063 can regulate cell proliferation, apoptosis, and differentiation.
Biochemical and Physiological Effects
N-[2-(4-ethylmorpholin-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea 1214063 has been shown to have a variety of biochemical and physiological effects in preclinical studies. In cancer cells, the compound inhibits cell proliferation and induces apoptosis. N-[2-(4-ethylmorpholin-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea 1214063 also reduces the migration and invasion of cancer cells, which can prevent the spread of the disease. Inflammatory disorders, N-[2-(4-ethylmorpholin-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea 1214063 reduces the production of inflammatory cytokines and chemokines, which can alleviate symptoms such as pain and swelling.
実験室実験の利点と制限
N-[2-(4-ethylmorpholin-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea 1214063 has several advantages for use in lab experiments. The compound is relatively easy to synthesize and purify, which makes it readily available for research purposes. N-[2-(4-ethylmorpholin-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea 1214063 also has a high affinity for its target, which allows for effective inhibition of ERK1/2 activity. However, there are also limitations to using N-[2-(4-ethylmorpholin-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea 1214063 in lab experiments. The compound has low solubility in water, which can make it difficult to administer in vivo. Additionally, N-[2-(4-ethylmorpholin-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea 1214063 has not yet been tested in clinical trials, which limits its potential as a therapeutic agent.
将来の方向性
There are several future directions for research on N-[2-(4-ethylmorpholin-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea 1214063. One area of focus is the development of more effective delivery methods for the compound, such as nanoparticle-based formulations. Another direction is the investigation of N-[2-(4-ethylmorpholin-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea 1214063 in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their effectiveness. Additionally, further research is needed to determine the safety and efficacy of N-[2-(4-ethylmorpholin-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea 1214063 in clinical trials, which could lead to its approval as a therapeutic agent for cancer and inflammatory disorders.
合成法
N-[2-(4-ethylmorpholin-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea 1214063 can be synthesized using a multistep process that involves the reaction of 2-methoxy-5-methylphenyl isocyanate with 4-ethylmorpholine in the presence of a base. The resulting intermediate is then reacted with N-(tert-butoxycarbonyl)-N'-hydroxyguanidine in the presence of a coupling agent to form the final product. The purity of the compound can be increased through recrystallization and purification using column chromatography.
科学的研究の応用
N-[2-(4-ethylmorpholin-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea 1214063 has been studied for its potential as a therapeutic agent in various diseases, including cancer and inflammatory disorders. In preclinical studies, N-[2-(4-ethylmorpholin-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea 1214063 has shown promising results in inhibiting the growth of cancer cells and reducing inflammation. The compound has also been shown to enhance the effectiveness of chemotherapy drugs in cancer treatment.
特性
IUPAC Name |
1-[2-(4-ethylmorpholin-2-yl)ethyl]-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3/c1-4-20-9-10-23-14(12-20)7-8-18-17(21)19-15-11-13(2)5-6-16(15)22-3/h5-6,11,14H,4,7-10,12H2,1-3H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUICVIPJZRNOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCOC(C1)CCNC(=O)NC2=C(C=CC(=C2)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}pyrrolidin-3-yl)-N-ethylacetamide](/img/structure/B5331194.png)
![dimethyl 1-cyclopropyl-4-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5331199.png)
![(3S*,4S*)-1-[3-(1H-indol-3-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5331213.png)
![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-5-ethyl-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5331221.png)

![3-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5331253.png)
![2-chloro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5331259.png)
![N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride](/img/structure/B5331270.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5331279.png)
![2,4-diethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5331286.png)
![2,3-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5331295.png)
![(2R,3S)-3-amino-4-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutan-2-ol](/img/structure/B5331298.png)
